molecular formula C8H7FO B3100779 4-Fluoro-3-vinylphenol CAS No. 1375066-11-7

4-Fluoro-3-vinylphenol

Cat. No.: B3100779
CAS No.: 1375066-11-7
M. Wt: 138.14 g/mol
InChI Key: FMCKWAQHSVZQMJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-vinylphenol is an organic compound characterized by a phenol ring substituted with a fluorine atom at the 4-position and a vinyl group at the 3-position

Preparation Methods

Chemical Reactions Analysis

4-Fluoro-3-vinylphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-vinylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-vinylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group plays a crucial role in its reactivity, allowing it to form stable radicals and participate in redox reactions. This property is particularly important in its antioxidant activity, where it neutralizes reactive oxygen species and prevents oxidative damage .

Comparison with Similar Compounds

4-Fluoro-3-vinylphenol can be compared to other phenolic compounds such as 4-vinylguaiacol and 3-vinylphenol. While these compounds share similar structural features, this compound is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and physical properties . This fluorine substitution enhances its stability and modifies its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-ethenyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-2-6-5-7(10)3-4-8(6)9/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKWAQHSVZQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310517
Record name Phenol, 3-ethenyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375066-11-7
Record name Phenol, 3-ethenyl-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375066-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-ethenyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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